molecular formula C8H12ClNS B1454990 2-(Ethylthio)aniline hydrochloride CAS No. 101935-45-9

2-(Ethylthio)aniline hydrochloride

Cat. No. B1454990
M. Wt: 189.71 g/mol
InChI Key: ONFCSQWNKYXIBW-UHFFFAOYSA-N
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Description

“2-(Ethylthio)aniline hydrochloride” is an organic compound with the CAS Number: 101935-45-9 . Its molecular weight is 189.71 and its IUPAC name is 2-(ethylsulfanyl)aniline hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of “2-(Ethylthio)aniline hydrochloride” is C8H11NS.ClH . The InChI code is 1S/C8H11NS.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6H,2,9H2,1H3;1H . The compound has a molecular weight of 153.25 g/mol .


Physical And Chemical Properties Analysis

“2-(Ethylthio)aniline hydrochloride” is a solid at room temperature . It has a molecular weight of 153.25 g/mol . The compound has a topological polar surface area of 51.3 Ų . It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Corrosion Inhibition

Compounds structurally similar to 2-(Ethylthio)aniline hydrochloride have been investigated for their potential as corrosion inhibitors. For instance, a study found that certain aniline derivatives, including those with ethylthio groups, effectively inhibit the corrosion of metals in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective layer that reduces corrosion rates (Farsak, Keleş, & Keleş, 2015; Daoud, Douadi, Issaadi, & Chafaa, 2014).

Molecular Structure Analysis

Research has delved into the spectroscopic and theoretical properties of compounds with ethylthio aniline structures, providing insights into their molecular geometry, electronic absorption spectra, and vibrational frequencies. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Ceylan, Özdemir Tarı, Gökce, & Ağar, 2016).

Catalysis

Certain ethylthio aniline derivatives have been identified as efficient catalysts for chemical reactions, such as the Suzuki-Miyaura C-C coupling in water. These findings highlight the potential of these compounds in facilitating eco-friendly chemical synthesis processes, offering high efficiency and stability under reaction conditions (Rao, Kumar, Bhunia, Singh, & Singh, 2014).

Material Science

In the field of material science, studies have explored the synthesis and properties of polymers derived from aniline compounds, including their conductivity, morphology, and applications in electronics and biosensors. These polymers exhibit unique properties that can be tailored for specific applications, ranging from conductive materials to biofunctional surfaces (Konyushenko, Reynaud, Pellerin, Trchová, Stejskal, & Sapurina, 2011; Azak, Barlas, Yildiz, Gulec, Demir, Demirkol, & Timur, 2016).

Safety And Hazards

Aniline compounds may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer . They are toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-ethylsulfanylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFCSQWNKYXIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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